
Crotonophenone
Descripción general
Descripción
Crotonophenone, also known as trans-1-Phenyl-2-buten-1-one, is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .
Molecular Structure Analysis
The molecular structure of Crotonophenone consists of a phenyl group attached to a butenone group . The butenone group contains a double bond, which contributes to the compound’s reactivity .Chemical Reactions Analysis
Crotonophenone has been used in various chemical reactions. For example, it has been used in the Michael addition of indole . Another study reported the microwave-enhanced synthesis of 3-cyclohexyl-1-phenyl-1-butanone from crotonophenone .Physical And Chemical Properties Analysis
Crotonophenone has a molecular formula of C10H10O, an average mass of 146.186 Da, and a monoisotopic mass of 146.073166 Da .Aplicaciones Científicas De Investigación
- Halogen bonding is a specific and directional interaction between an electrophilic region associated with a halogen atom (the XB-donor) and a nucleophilic region in another molecular entity (the XB-acceptor). Crotonophenone has been studied for its potential as an XB-donor in organocatalysis . Researchers have exploited this mode of activation to design halogen-based Lewis acids, which can effectively influence organic transformations. Computational studies provide valuable insights into the XB mode of activation, competing reaction pathways, solvent effects, and the design of novel XB catalysts.
- Crotonophenone serves as an ideal supramolecular synthon in crystal engineering. Its strong, specific halogen bonding interactions make it valuable for designing crystal structures and materials with desired properties. Researchers have explored Crotonophenone’s role in molecular recognition and crystal packing .
- Crotonophenone derivatives have been investigated for their potential as drug candidates. Researchers explore their interactions with biological targets, aiming to develop new pharmaceutical agents. Understanding the halogen bonding patterns in Crotonophenone derivatives can guide rational drug design .
- Crotonophenone participates in various organic reactions, including Michael additions and aldol condensations. Its reactivity as an α,β-unsaturated ketone allows for diverse transformations. Computational studies shed light on reaction mechanisms and intermediates, especially those that are unstable under experimental conditions .
Organocatalysis and Halogen Bonding
Supramolecular Chemistry and Crystal Engineering
Drug Design and Medicinal Chemistry
Organic Synthesis and Reaction Mechanisms
Mecanismo De Acción
Target of Action
1-Phenyl-2-buten-1-one, also known as Crotonophenone, is a chemical compound that has been used in the preparation of chalcones derivatives and analogs
Mode of Action
It is known to react with methyl- and benzylguanidine to yield aromatic n2-substituted 2-pyrimidinamines .
Biochemical Pathways
It’s known that the compound is used in the synthesis of chalcones derivatives and analogs , which are involved in various biochemical pathways due to their broad spectrum of biological activities.
Result of Action
It’s known that the compound is used in the preparation of chalcones derivatives and analogs , which have been tested for their antimicrobial activities.
Safety and Hazards
Direcciones Futuras
Recent studies have explored the use of halogen bond donor catalysts in reactions involving Crotonophenone . These studies provide valuable insights into the potential applications of Crotonophenone in organic synthesis and catalysis . Future research may continue to explore these and other potential applications of Crotonophenone.
Propiedades
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonophenone | |
CAS RN |
495-41-0, 35845-66-0 | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PROPENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Crotonophenone?
A1: Crotonophenone, also known as 1-Phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for Crotonophenone?
A: Numerous studies have investigated Crotonophenone using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O) and the conjugated double bond (C=C). [, , , , , ] Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) provide detailed information on the hydrogen and carbon environments within the molecule, respectively. [, , , ] Researchers have also used electronic spectroscopy to investigate the electronic transitions within the molecule, particularly in the context of metal complexes. [, ]
Q3: What are some applications of Crotonophenone?
A: Crotonophenone serves as a valuable building block in organic synthesis due to its conjugated system. It participates in various reactions, including Michael additions, Diels-Alder reactions, and metal-catalyzed couplings. These reactions allow for the construction of more complex molecules. [, , , , , , ]
Q4: Is Crotonophenone used as a catalyst?
A: While not a catalyst itself, Crotonophenone frequently acts as a substrate in reactions catalyzed by Lewis acids, transition metal complexes, and organocatalysts. [, , , , ] For instance, it readily undergoes Michael additions with nucleophiles like indole in the presence of halogen bond donor catalysts. [, ]
Q5: How has computational chemistry been applied to Crotonophenone research?
A: Computational studies have provided valuable insights into the reactivity and properties of Crotonophenone. Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and explain regioselectivity in reactions like the Michael addition. [, , ] These calculations contribute to a deeper understanding of the factors governing Crotonophenone's behavior in chemical reactions.
Q6: What are the stability challenges associated with Crotonophenone, and how are they addressed?
A6: While generally stable, Crotonophenone's reactivity necessitates careful handling and storage. Exposure to air, light, or extreme temperatures can lead to degradation. Appropriate packaging and storage under inert atmospheres can mitigate these risks.
Q7: What is the environmental impact of Crotonophenone, and are there strategies for mitigation?
A7: While the provided research does not focus on the environmental impact of Crotonophenone, it's crucial to acknowledge that any chemical substance can have environmental implications. Responsible research practices emphasize minimizing waste generation and ensuring proper disposal of chemicals to mitigate potential ecological risks.
Q8: What are some historical milestones in Crotonophenone research?
A: Crotonophenone has been a subject of scientific inquiry for many decades. Early studies focused on its synthesis and reactivity as a fundamental building block in organic chemistry. [, ] Over the years, research has explored its coordination chemistry with various metal ions, leading to insights into its electronic structure and bonding properties. [, ] The development of novel synthetic methods, catalytic applications, and computational studies has further enriched our understanding of Crotonophenone and its derivatives. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



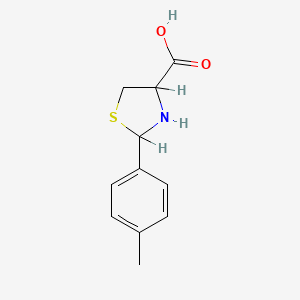

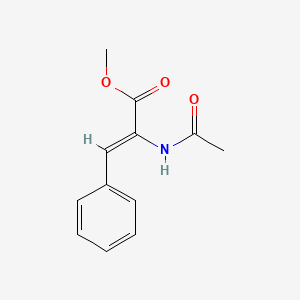

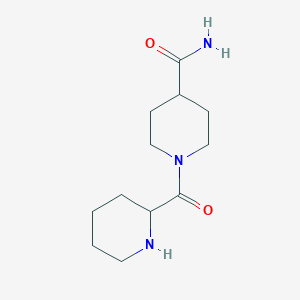
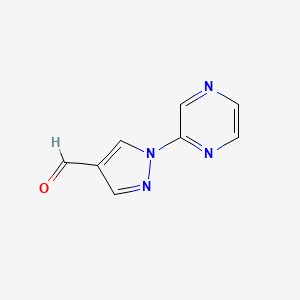
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)


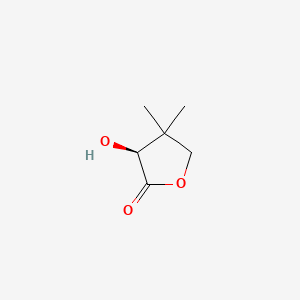
![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

